molecular formula C14H8Br2ClNO4 B11077218 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde

3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B11077218
M. Wt: 449.48 g/mol
InChI Key: IKCTZKVSYPTISU-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with bromine atoms at the 3- and 5-positions, a benzyl ether group at the 4-position, and additional chlorine and nitro substituents on the benzyl ring. The compound’s structure combines electron-withdrawing groups (Br, NO₂) and a reactive aldehyde moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

For example, 3,5-dibromo-4-(2-(diethylamino)ethoxy)benzaldehyde was prepared by reacting 3,5-dibromo-4-hydroxybenzaldehyde with 2-chloro-N,N-diethylethan-1-amine hydrochloride in the presence of K₂CO₃ . A similar approach could be employed for the target compound, substituting the benzyl chloride derivative with a 2-chloro-6-nitrobenzyl group.

For instance, structurally related compounds like DIBRT (a TR antagonist) demonstrate the pharmacological relevance of brominated aromatic ethers . The nitro and chloro substituents in the target compound may enhance binding affinity or metabolic stability in drug candidates.

Properties

Molecular Formula

C14H8Br2ClNO4

Molecular Weight

449.48 g/mol

IUPAC Name

3,5-dibromo-4-[(2-chloro-6-nitrophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H8Br2ClNO4/c15-10-4-8(6-19)5-11(16)14(10)22-7-9-12(17)2-1-3-13(9)18(20)21/h1-6H,7H2

InChI Key

IKCTZKVSYPTISU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2Br)C=O)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. The general synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Addition of bromine atoms to the benzene ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Chlorination: Introduction of a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of Benzaldehyde: Introduction of the aldehyde group through formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzoic acid.

    Reduction: 3,5-Dibromo-4-[(2-chloro-6-aminobenzyl)oxy]benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Involved in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology:

  • Potential use in the development of fluorescent dyes for biological imaging.

Medicine:

  • Investigated for its potential as an anticancer agent due to its ability to form bioactive compounds.

Industry:

  • Utilized in the synthesis of materials for organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde exerts its effects depends on the specific application. For instance, in Suzuki-Miyaura cross-coupling reactions, the compound acts as an electrophile, undergoing oxidative addition with palladium catalysts to form new carbon-carbon bonds. In biological systems, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde and analogous compounds.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Applications/Properties Reference
3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde Benzaldehyde 3,5-Br; 4-(2-Cl-6-NO₂-benzyloxy) Aldehyde, NO₂, Cl, Br Pharmaceutical intermediate
DIBRT (3,5-dibromo-4-(3’,5’-diisopropylphenoxy)benzoic acid) Benzoic acid 3,5-Br; 4-(3’,5’-diisopropylphenoxy) Carboxylic acid, Br, iPr Thyroid hormone receptor antagonist
3,5-Dibromo-4-(2-(diethylamino)ethoxy)benzaldehyde Benzaldehyde 3,5-Br; 4-(2-diethylaminoethoxy) Aldehyde, Br, aminoether M1 muscarinic receptor modulator
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine Thiazolo-pyrimidine 4-Cyanobenzylidene; 5-methylfuran Cyano, furan Antimicrobial/anticancer agent
Tetrabromobisphenol A (TBBPA) Bisphenol 4,4’-isopropylidene bis(2,6-dibromophenol) Br, hydroxyl Flame retardant (industrial use)

Key Comparative Analysis

Functional Group Diversity :

  • The target compound’s aldehyde group contrasts with DIBRT’s carboxylic acid, impacting solubility (aldehyde is less polar) and reactivity (aldehyde undergoes nucleophilic addition vs. acid’s esterification) .
  • The nitro group in the target compound enhances electrophilicity compared to TBBPA’s hydroxyl groups, which are prone to oxidation .

Substituent Effects: Bulky substituents (e.g., DIBRT’s isopropyl groups) hinder receptor binding, whereas the target’s nitro group may stabilize charge interactions in active sites . Aminoether substituents (e.g., in ’s compound) introduce basicity, unlike the target’s electroneutral chloro and nitro groups .

Synthetic Routes: Phenol alkylation is common for brominated benzaldehydes (e.g., ), but the nitro group in the target compound may require nitration steps post-alkylation . Heterocyclic derivatives (e.g., ’s thiazolo-pyrimidines) demand multi-step cyclization, unlike the straightforward etherification of the target compound .

industrial use (TBBPA): Brominated aromatics with polar groups (NO₂, COOH) are prioritized in drug design, while non-reactive brominated phenols dominate flame retardancy .

Data Tables

Table 2: Physical and Spectral Properties of Selected Compounds

Compound Melting Point (°C) IR (cm⁻¹) $ ^1 \text{H NMR} $ (δ, ppm) Molecular Formula
3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde Not reported ~1700 (C=O aldehyde) ~9.8 (aldehyde H), 7.5–8.2 (aromatic H) C₁₄H₈Br₂ClNO₄
DIBRT Not reported ~1700 (C=O acid) ~12.5 (COOH), 1.2–1.4 (iPr CH₃) C₁₉H₂₀Br₂O₄
3,5-Dibromo-4-(2-(diethylamino)ethoxy)benzaldehyde Oil (purified) 2220 (C≡N), 1719 (C=O) 9.84 (aldehyde H), 1.07 (CH₂CH₃) C₁₃H₁₆Br₂NO₂
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine 213–215 2209 (C≡N) 8.01 (=CH), 7.41 (ArH) C₂₂H₁₇N₃O₃S

Biological Activity

3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde is a synthetic compound with potential applications in various biological and medicinal fields. Its unique chemical structure suggests possible interactions with biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure

The chemical formula for 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde is represented as follows:

  • IUPAC Name : 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde
  • Molecular Formula : C15H12Br2ClN2O4
  • Molecular Weight : 431.08 g/mol

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Notably, studies have demonstrated its potential as an inhibitor of mushroom tyrosinase, which plays a crucial role in melanin synthesis. The inhibition of this enzyme can have implications for skin pigmentation disorders and cosmetic applications.

Enzyme Inhibition Studies

In vitro studies have shown that 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde exhibits significant inhibitory effects on mushroom tyrosinase. The inhibition mechanism was characterized using Lineweaver–Burk plots, which indicated that the compound acts as a competitive inhibitor.

Concentration (µM)Dopachrome Formation Rate (Absorbance)
0Control
1.5Reduced
3Further reduced
6Significant reduction

Cytotoxicity Assays

Cytotoxicity assays conducted on B16F10 murine melanoma cells revealed that the compound did not exhibit significant cytotoxic effects at concentrations up to 20 µM over 48 and 72 hours. This suggests a favorable safety profile for potential therapeutic applications.

Cell Viability Results

Concentration (µM)Cell Viability (%) at 48hCell Viability (%) at 72h
0100100
59590
109288
209085

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from benzaldehyde derivatives. For instance:

  • Antimicrobial Activity : A study investigating similar benzaldehyde derivatives found promising antimicrobial properties against various bacterial strains, indicating potential for further exploration in this area.
  • Anti-Cancer Potential : Research into related compounds has shown that certain benzaldehyde derivatives can induce apoptosis in cancer cells, suggesting that modifications like those present in 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde may enhance these effects.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, opening avenues for research into their use in treating inflammatory diseases.

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